
5-(3-Chloropropyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-Chloropropyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (CPT) is an organic compound that has recently gained attention due to its potential applications in scientific research. CPT is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms and two sulfur atoms. CPT has been found to have various biochemical and physiological effects, making it a useful tool for laboratory experiments.
Scientific Research Applications
Therapeutic Worth of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole and its derivatives have been identified as compounds with a broad spectrum of bioactivities. They show promise in treating various ailments due to their ability to effectively bind with different enzymes and receptors through multiple weak interactions. Research has highlighted their utility across a wide range of medicinal chemistry applications, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents (Verma et al., 2019).
Pharmacology of Oxadiazole Derivatives
Oxadiazole compounds, encompassing both 1,3,4 and 1,2,4-oxadiazoles, are noted for their favorable physical, chemical, and pharmacokinetic properties. They significantly increase pharmacological activity via hydrogen bond interactions with biomacromolecules, displaying a range of activities including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties (Wang et al., 2022).
Synthetic Strategies for Psychological Applications
Oxadiazole derivatives are explored for their potential in treating various mental health issues, such as parkinsonism, Alzheimer's, schizophrenia, and epileptic disorders. This review summarizes recent synthetic strategies for oxadiazole derivatives, highlighting their effectiveness in psychological disorders and providing a valuable resource for future research in discovering new molecules with oxadiazole moieties for mental health treatment (Saxena et al., 2022).
Biological Roles of 1,3,4-Oxadiazoles
The development of 1,3,4-oxadiazole derivatives and their medicinal applications has been a focus of recent research. These compounds play a crucial role in the development of new medicinal species for treating numerous diseases, leading to innovative methods for their synthesis (Nayak & Poojary, 2019).
Anticancer and Antiviral Activities
1,3,4-Oxadiazoles have shown significant potential as anticancer and antiviral agents. Their biological functions are associated with various mechanisms, such as the inhibition of different enzymes, kinases, and growth factors, highlighting the versatility and efficacy of oxadiazole derivatives in developing treatments for cancer and viral infections (Devi et al., 2022).
properties
IUPAC Name |
5-(3-chloropropyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2OS/c10-5-1-4-8-11-9(12-13-8)7-3-2-6-14-7/h2-3,6H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPNCXIRVQGVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloropropyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2528601.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2528602.png)
![(E)-4-(Dimethylamino)-N-[3-(2,2,2-trifluoroethyl)cyclobutyl]but-2-enamide](/img/structure/B2528604.png)
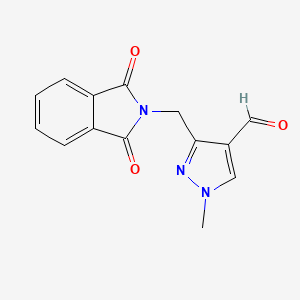
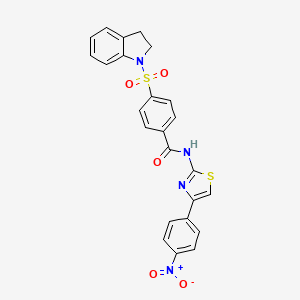
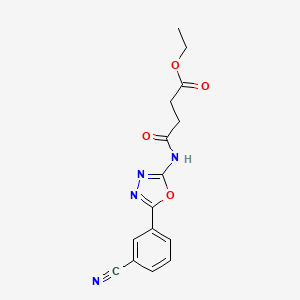
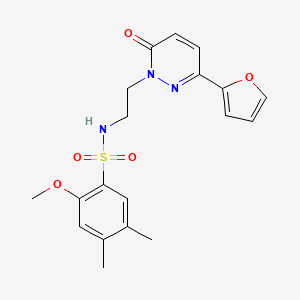
![2-{[4-(4-chlorophenyl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2528615.png)
![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2528618.png)
![8-(2-methoxypyridine-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2528619.png)
![4-(4-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl)-6-fluoroquinoline-3-carbonitrile](/img/structure/B2528621.png)
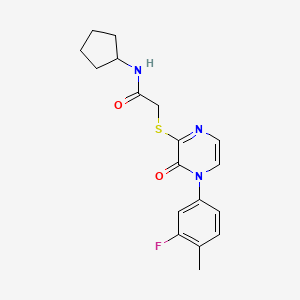

![Imidazo[1,5-a]pyridine-6-carbonitrile](/img/structure/B2528624.png)